molecular formula C13H20ClN B13521596 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride

Katalognummer: B13521596
Molekulargewicht: 225.76 g/mol
InChI-Schlüssel: YKLSCFSUCOHGHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride is a chemical compound characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and two methyl groups at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methylphenyl group and the two methyl groups at the 3-position can be achieved through substitution reactions. These reactions often require the use of specific catalysts and reagents to ensure selectivity and yield.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or specific acids/bases are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a scaffold in drug discovery.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.

Uniqueness

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the two methyl groups at the 3-position enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C13H20ClN

Molekulargewicht

225.76 g/mol

IUPAC-Name

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-10-4-6-11(7-5-10)12-8-14-9-13(12,2)3;/h4-7,12,14H,8-9H2,1-3H3;1H

InChI-Schlüssel

YKLSCFSUCOHGHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CNCC2(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.